molecular formula C14H16N2O2 B3007376 N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)furan-2-carboxamide CAS No. 1045955-61-0

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)furan-2-carboxamide

Cat. No. B3007376
CAS RN: 1045955-61-0
M. Wt: 244.294
InChI Key: UGFHDUADIGWDMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)furan-2-carboxamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like in 1-methyl-1H-pyrrol-2-yl . It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely involve the linkage of the pyrrole and furan rings, similar to the structures found in related compounds .


Chemical Reactions Analysis

Again, while specific reactions involving “N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)furan-2-carboxamide” are not available, related compounds have been involved in various chemical reactions. For instance, protodeboronation of pinacol boronic esters has been reported .

Scientific Research Applications

Catalytic Conversion of Furans and Pyrroles

Research highlights the development of stereoselective cyclopropanations of furans and pyrroles as a facile entry into donor-acceptor substituted cyclopropanes. These building blocks have been applied for synthesizing various natural products and analogues, such as paraconic acids, sesquiterpene lactones, pyrrolidinones, and conformationally restricted β-amino acids, demonstrating the compound's significance in synthetic organic chemistry (Reiser, 2016).

Intramolecular Cyclisation of Functionalised Heteroaryllithiums

Another study focused on the smooth intramolecular cyclisation of heteroaryllithiums derived from N-heteroarylmethylpyrrole-2-carboxamides, leading to novel indolizinone-based compounds. This process highlights the compound's utility in generating complex heterocyclic structures, essential in medicinal chemistry and drug design (Ruiz, Lete, & Sotomayor, 2006).

Transformations in Acidic Media

Research on acid-catalyzed transformations of specific carboxamides revealed the formation of new fused heterocyclic systems. This work underscores the chemical versatility of furan derivatives and their role in synthesizing novel heterocyclic compounds, which could have various pharmacological applications (Stroganova, Vasilin, & Krapivin, 2016).

Synthesis of Furan-Fused Heterocycles

A study reported the synthesis of a novel class of furan-fused heterocycles, highlighting the compound's role in creating new chemical entities. These synthesized compounds could serve as potential scaffolds for developing new drugs or materials with unique properties (Ergun et al., 2014).

PET Imaging of Microglia

The compound's application extends into biomedical imaging, where a specific derivative was identified as a PET radiotracer specific for CSF1R, a microglia-specific marker. This application illustrates the compound's potential in non-invasively imaging neuroinflammation and contributing to the understanding and treatment of various neuropsychiatric disorders (Horti et al., 2019).

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. Pyrrole and furan derivatives have been studied for their potential in various therapeutic applications .

properties

IUPAC Name

N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-15-8-2-4-12(15)10-16(11-6-7-11)14(17)13-5-3-9-18-13/h2-5,8-9,11H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFHDUADIGWDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.